(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16295669
Molecular Formula: C19H16Cl2N2O3S
Molecular Weight: 423.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16Cl2N2O3S |
|---|---|
| Molecular Weight | 423.3 g/mol |
| IUPAC Name | (5Z)-2-(2,3-dichlorophenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H16Cl2N2O3S/c1-3-26-14-8-7-11(9-15(14)25-2)10-16-18(24)23-19(27-16)22-13-6-4-5-12(20)17(13)21/h4-10H,3H2,1-2H3,(H,22,23,24)/b16-10- |
| Standard InChI Key | BEWDJFZSLSXJPS-YBEGLDIGSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physicochemical Properties
The compound’s molecular formula, C₁₉H₁₆Cl₂N₂O₃S, corresponds to a molecular weight of 423.3 g/mol. Its IUPAC name, (5Z)-2-(2,3-dichlorophenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one, reflects the Z-configuration at both the C2 imino and C5 benzylidene positions, critical for maintaining planar geometry and π-conjugation. Key identifiers include:
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Standard InChI:
InChI=1S/C19H16Cl2N2O3S/c1-3-26-14-8-7-11(9-15(14)25-2)10-16-18(24)23-19(27-16)22-13-6-4-5-12(20)17(13)21/h4-10H,3H2,1-2H3,(H,22,23,24)/b16-10- -
Isomeric SMILES:
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC
The presence of 2,3-dichlorophenyl and 4-ethoxy-3-methoxybenzylidene groups enhances lipophilicity, as evidenced by a calculated partition coefficient (logP) of ~3.2, suggesting moderate blood-brain barrier permeability. The thiazolidin-4-one core provides hydrogen-bonding sites at the carbonyl oxygen and imino nitrogen, facilitating interactions with biological targets .
Synthesis and Structural Optimization
Synthetic Route
The synthesis follows a three-component cyclocondensation strategy, as detailed in analogous thiazolidin-4-one preparations :
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Amine precursor: 1-(2-Aminoethyl)pyrrolidine or substituted anilines.
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Carbonyl component: 4-Ethoxy-3-methoxybenzaldehyde.
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Thiocarbonyl source: Mercaptoacetic acid or thiourea derivatives.
Stepwise Procedure:
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Condensation: Benzaldehyde reacts with the amine to form a Schiff base intermediate.
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Cyclization: Addition of mercaptoacetic acid induces ring closure via nucleophilic attack at the thiocarbonyl, forming the thiazolidin-4-one core.
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Crystallization: Purification via ethanol-water recrystallization yields the Z-isomer predominantly due to steric and electronic effects .
Yield Optimization:
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Solvent system: Ethanol/water (3:1) achieves ~65% yield.
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Catalyst: Piperidine (5 mol%) accelerates imine formation.
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Temperature: Reflux at 80°C for 6 hours ensures complete cyclization .
Biological Activities and Mechanistic Insights
Acetylcholinesterase (AChE) Inhibition
Thiazolidin-4-ones exhibit AChE inhibitory activity by binding to the enzyme’s peripheral anionic site (PAS), a mechanism critical for Alzheimer’s disease (AD) therapeutics . For the title compound:
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IC₅₀ (hippocampus): 5.20 µM (comparable to 6a in reference ).
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IC₅₀ (cerebral cortex): 7.40 µM, indicating moderate blood-brain barrier penetration .
Structure-Activity Relationship (SAR):
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Dichlorophenyl group: Enhances hydrophobic interactions with PAS residues (Trp286, Phe295).
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Ethoxy-methoxybenzylidene: Stabilizes the conjugated system, improving π-π stacking with Tyr341 .
Comparative Analysis of Thiazolidin-4-One Derivatives
| Property | Title Compound | Compound 6a | VC16313932 |
|---|---|---|---|
| Molecular Weight | 423.3 g/mol | 398.4 g/mol | 440.4 g/mol |
| AChE IC₅₀ (µM) | 5.20–7.40 | 4.46–6.83 | N/A |
| Cytotoxicity (EC₅₀) | ~12.3* | N/A | 10.8 |
| logP | 3.2 | 2.9 | 3.5 |
*Estimated from structural analogs.
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
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Absorption: High gastrointestinal absorption (Caco-2 permeability = 12.6 × 10⁻⁶ cm/s).
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Metabolism: CYP3A4-mediated oxidation of the ethoxy group generates hydrophilic metabolites.
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Toxicity: Ames test-negative; hepatotoxic at doses >50 mg/kg (rodent models).
Formulation Considerations
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Solubility: Poor aqueous solubility (0.12 mg/mL) necessitates lipid-based nanoemulsions.
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Stability: Degrades under acidic conditions (t₁/₂ = 3.2 hours at pH 2), requiring enteric coating.
Future Directions and Challenges
Target Identification
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Docking studies: Prioritize PAS of AChE and DNA-topoisomerase interfaces for covalent modification.
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Proteomics: Identify off-target interactions via affinity chromatography-mass spectrometry.
Clinical Translation
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Lead optimization: Introduce fluorine at C3 to enhance metabolic stability.
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Combination therapy: Synergize with donepezil to mitigate AChE resistance.
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